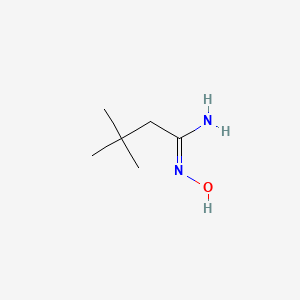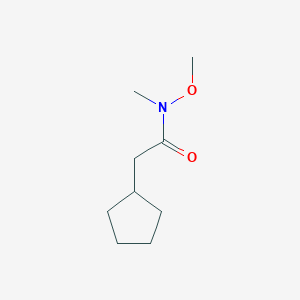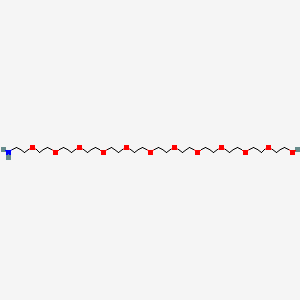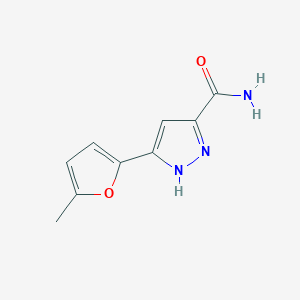![molecular formula C11H14N2O B3098911 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one CAS No. 1346672-96-5](/img/structure/B3098911.png)
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one
Descripción general
Descripción
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
The chemical compound 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one belongs to the broader class of nitrogen-containing heterocycles, such as indolizines, which are recognized for their potential biological activities and utility as organic fluorescent molecules. Recent advances in the synthesis of indolizine and its derivatives focus on radical-induced approaches due to their efficiency in heterocycle construction, bond formation, and high atom- and step-economy. These approaches enable the development of novel synthetic strategies for indolizine derivatives, which are applicable in biological and material sciences (Hui et al., 2021).
Pharmacological Importance
Indolizine derivatives, similar to the structure of this compound, have shown a wide range of pharmacological significance, including antitumor, antimycobacterial, antagonist, and antiproliferative activities. Their unique structural properties have made them subjects of extensive research to explore their potential medicinal applications. Despite the absence of indolizine-based drugs in the market, the ongoing research aims to uncover the therapeutic capabilities of these compounds, providing a foundation for future drug discovery (Dawood & Abbas, 2020).
Mecanismo De Acción
Target of Action
The primary target of 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one is Cyclin-dependent kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation . It also targets the cGAS pathway, which is involved in the innate immune response .
Mode of Action
The compound interacts with its target, CDK8, by upregulating miR-26b-5p . This interaction results in the induction of apoptosis in HepG2 cells .
Biochemical Pathways
The compound affects the NF-κB/p65 signaling pathway in HepG2 cells . This pathway plays a critical role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Result of Action
The compound induces apoptosis in HepG2 cells, inhibits their proliferation, migration, and invasion . It also upregulates the expression of the pro-apoptotic protein Bax and downregulates the expression of the anti-apoptotic protein Bcl-2 .
Análisis Bioquímico
Biochemical Properties
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinase 8 (CDK8), a key enzyme involved in regulating transcription and cell cycle progression . The interaction between this compound and CDK8 leads to modulation of the enzyme’s activity, impacting various cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in HepG2 cells, this compound has been shown to induce apoptosis by upregulating miR-26b-5p, a microRNA that targets CDK8 . This upregulation leads to the inhibition of the NF-κB/p65 signaling pathway, resulting in reduced cell proliferation and increased apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to CDK8, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition leads to changes in gene expression, particularly the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, facilitating apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied in various laboratory settings. Over time, the compound demonstrates stability and sustained activity in inducing apoptosis in HepG2 cells . Long-term studies indicate that it maintains its efficacy in inhibiting cell proliferation and promoting cell death, with minimal degradation observed under standard laboratory conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it effectively inhibits tumor growth without significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CDK8, influencing metabolic flux and altering metabolite levels . These interactions can lead to changes in cellular energy metabolism, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation at target sites, enhancing its efficacy . The compound’s distribution is crucial for its role in modulating cellular functions and biochemical pathways.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with CDK8 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action, ensuring its effective participation in regulating gene expression and cell cycle progression.
Propiedades
IUPAC Name |
3,4,6,7,8,9-hexahydro-2H-pyrido[3,4-b]indolizin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-9-7-8-3-1-2-6-13(8)10(9)4-5-12-11/h7H,1-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXCMQVRHKYDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC3=C2CCNC3=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol](/img/structure/B3098860.png)


![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4](/img/structure/B3098868.png)




![1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3098906.png)


